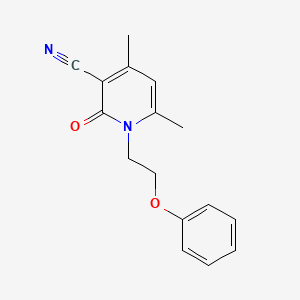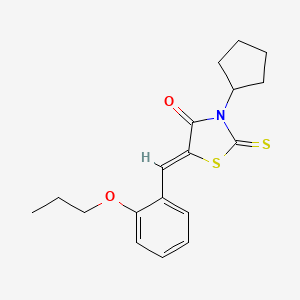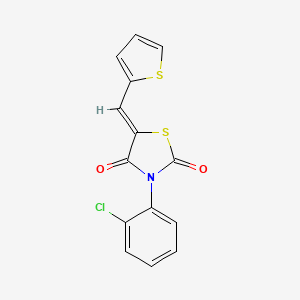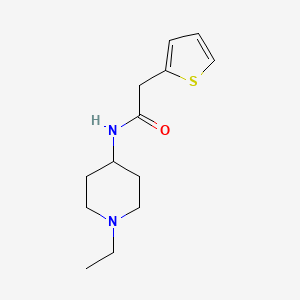![molecular formula C25H17ClN2O5 B4653595 4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate](/img/structure/B4653595.png)
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate
描述
4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 3-(3-nitrophenyl)acrylate is a synthetic compound that has been widely used in scientific research. This compound is also known as CNB-001, and it has shown promising results in various studies related to neuroprotection and neurodegenerative diseases.
作用机制
The mechanism of action of CNB-001 is not fully understood, but it is believed to act through multiple pathways. CNB-001 has been shown to modulate the activity of different enzymes and receptors involved in oxidative stress, inflammation, and apoptosis. CNB-001 has also been shown to increase the expression of neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which promote neuronal survival and growth.
Biochemical and Physiological Effects:
CNB-001 has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. CNB-001 has also been shown to reduce the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). Furthermore, CNB-001 has been shown to increase the expression of anti-inflammatory cytokines such as interleukin-10 (IL-10) and transforming growth factor-β (TGF-β).
实验室实验的优点和局限性
One of the advantages of using CNB-001 in lab experiments is its high potency and selectivity. CNB-001 has been shown to have a high affinity for its target receptors and enzymes, which makes it an effective tool for studying different pathways involved in neurodegeneration and neuroprotection. However, one of the limitations of using CNB-001 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for the research on CNB-001. One of the areas of interest is the potential therapeutic effects of CNB-001 on different neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is the development of new analogs of CNB-001 with improved pharmacokinetic properties and higher potency. Furthermore, the mechanisms of action of CNB-001 need to be further elucidated to fully understand its neuroprotective properties. Finally, the potential side effects of CNB-001 need to be thoroughly investigated before it can be considered for clinical use.
Conclusion:
In conclusion, CNB-001 is a synthetic compound that has shown promising results in various studies related to neuroprotection and neurodegenerative diseases. Its high potency and selectivity make it an effective tool for studying different pathways involved in neurodegeneration and neuroprotection. However, further research is needed to fully understand its mechanisms of action and potential therapeutic effects.
科学研究应用
CNB-001 has been extensively studied for its neuroprotective properties. It has been shown to have a protective effect on neurons against oxidative stress, inflammation, and excitotoxicity. CNB-001 has also been shown to improve cognitive function and reduce the damage caused by traumatic brain injury and stroke. Furthermore, CNB-001 has been studied for its potential therapeutic effects on neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
属性
IUPAC Name |
[4-[(Z)-2-(4-chlorophenyl)-2-cyanoethenyl]-2-methoxyphenyl] (E)-3-(3-nitrophenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O5/c1-32-24-15-18(13-20(16-27)19-7-9-21(26)10-8-19)5-11-23(24)33-25(29)12-6-17-3-2-4-22(14-17)28(30)31/h2-15H,1H3/b12-6+,20-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTWFZCBOEPPKSF-LVTOSSQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=CC=C(C=C2)Cl)OC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=CC=C(C=C2)Cl)OC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-(4-Chlorophenyl)-2-cyanovinyl)-2-methoxyphenyl 3-(3-nitrophenyl)acrylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-methoxy-N-(3-methylbutyl)-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4653516.png)
![N-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-6-cyclopropyl-1-isopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4653531.png)

![N-{4-[(diethylamino)methyl]phenyl}-3-iodobenzamide](/img/structure/B4653537.png)

![3-amino-N-benzyl-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B4653556.png)
![N-[5-methyl-1-(4-propylbenzoyl)-2(1H)-pyridinylidene]-4-propylbenzamide](/img/structure/B4653567.png)

![5-(4-chlorobenzylidene)-2-[4-(4-chlorophenyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4653576.png)


![2,2'-[1,3,4-thiadiazole-2,5-diylbis(thio)]bis[N-(2-chlorophenyl)acetamide]](/img/structure/B4653592.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3-isopropylphenoxy)acetamide](/img/structure/B4653597.png)
![N-({[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-1-naphthamide](/img/structure/B4653603.png)